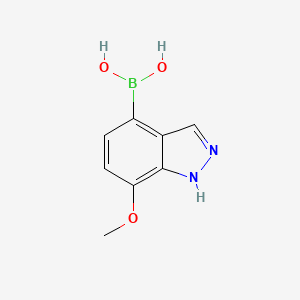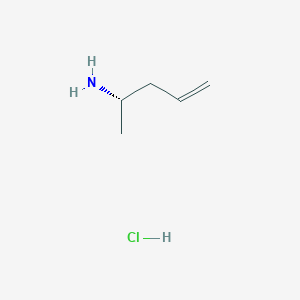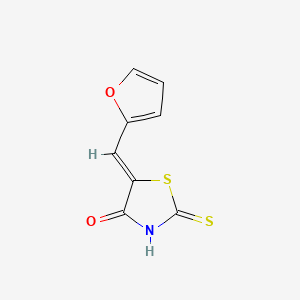
1,3,5-TRIMETHYL-2-(2-PHENYLETHYNYL)BENZENE
Descripción general
Descripción
1,3,5-Trimethyl-2-(2-phenylethynyl)benzene is an organic compound with a unique structure that combines a benzene ring substituted with three methyl groups and a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-phenylethynyl)benzene can be synthesized through a Sonogashira coupling reaction. This method involves the coupling of 1,3,5-trimethylbenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically proceeds in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The scalability of this reaction allows for the efficient production of the compound with high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Phenylethyl derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-(2-phenylethynyl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-2-(2-phenylethynyl)benzene in various reactions involves the activation of the phenylethynyl group and the benzene ring. The phenylethynyl group can participate in π-π interactions and conjugation, enhancing the reactivity of the compound in electrophilic and nucleophilic reactions . The methyl groups on the benzene ring can also influence the electronic properties, making the compound more reactive towards electrophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2,4-bis(phenylethynyl)benzene: Similar structure but with two phenylethynyl groups.
1,2,4,5-Tetramethyl-3-(phenylethynyl)benzene: Contains four methyl groups and one phenylethynyl group.
1,3,5-Tris(phenylethynyl)benzene: Contains three phenylethynyl groups.
Uniqueness
1,3,5-Trimethyl-2-(2-phenylethynyl)benzene is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and as a precursor in organic synthesis.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-8,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNZPCQJFVBCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507227 | |
| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29778-31-2 | |
| Record name | 1,3,5-Trimethyl-2-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


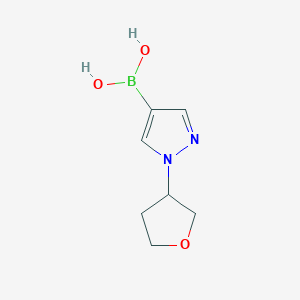
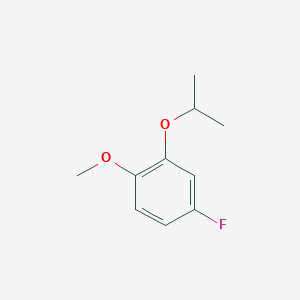
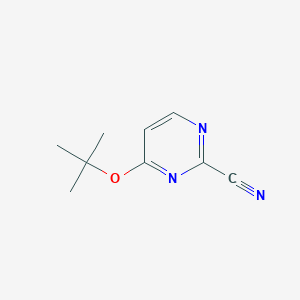
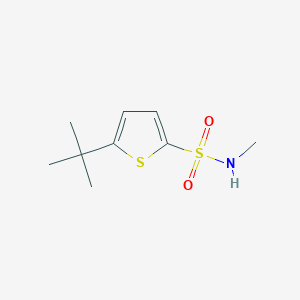
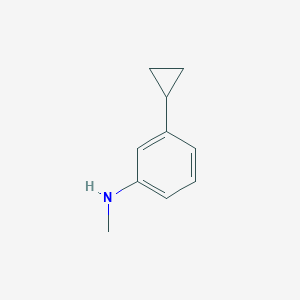
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
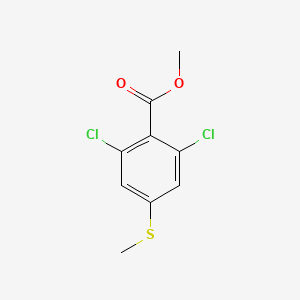
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![dipotassium;[2-methoxycarbonyl-3-(2-phenylethyl)phenyl] phosphate](/img/structure/B6307374.png)
